molecular formula C13H12ClNO2S B186120 4-Chloro-N-methyl-N-phenylbenzenesulfonamide CAS No. 16358-34-2

4-Chloro-N-methyl-N-phenylbenzenesulfonamide

Cat. No. B186120
CAS RN: 16358-34-2
M. Wt: 281.76 g/mol
InChI Key: SOMJAHYGVWAEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-methyl-N-phenylbenzenesulfonamide, also known as Chloramphenicol, is a broad-spectrum antibiotic that is widely used in scientific research. This chemical compound is synthesized through a complex process that involves several steps. The purpose of

Mechanism Of Action

The mechanism of action of 4-Chloro-N-methyl-N-phenylbenzenesulfonamide involves the inhibition of bacterial protein synthesis. This chemical compound binds to the 50S subunit of the bacterial ribosome and prevents the formation of peptide bonds between amino acids. As a result, bacterial protein synthesis is inhibited, leading to bacterial cell death.

Biochemical And Physiological Effects

4-Chloro-N-methyl-N-phenylbenzenesulfonamide has several biochemical and physiological effects. It inhibits the growth and metabolism of bacteria by inhibiting protein synthesis. In addition, this chemical compound can also inhibit the growth of mammalian cells, although it is less toxic to mammalian cells than to bacterial cells.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Chloro-N-methyl-N-phenylbenzenesulfonamide in lab experiments include its broad-spectrum antibiotic activity, its ability to select for cells with antibiotic resistance genes, and its low toxicity to mammalian cells. However, there are also limitations to using this chemical compound in lab experiments. For example, it can be toxic to some bacterial strains, and it can also be inactivated by certain bacterial enzymes.

Future Directions

There are several future directions for research on 4-Chloro-N-methyl-N-phenylbenzenesulfonamide. One direction is to explore its potential as a treatment for bacterial infections in humans and animals. Another direction is to investigate its potential as a tool for studying bacterial growth and metabolism. Additionally, researchers could explore ways to modify the structure of 4-Chloro-N-methyl-N-phenylbenzenesulfonamide to improve its effectiveness against specific bacterial strains.

Synthesis Methods

The synthesis of 4-Chloro-N-methyl-N-phenylbenzenesulfonamide involves several steps. The first step is the reaction between p-nitrobenzoic acid and thionyl chloride to form p-nitrobenzoyl chloride. The second step is the reaction between p-nitrobenzoyl chloride and N-methyl-N-phenylbenzenesulfonamide to form 4-nitro-N-methyl-N-phenylbenzenesulfonamide. The third step is the reduction of 4-nitro-N-methyl-N-phenylbenzenesulfonamide to 4-amino-N-methyl-N-phenylbenzenesulfonamide using iron and hydrochloric acid. The final step is the chlorination of 4-amino-N-methyl-N-phenylbenzenesulfonamide to form 4-Chloro-N-methyl-N-phenylbenzenesulfonamide.

Scientific Research Applications

4-Chloro-N-methyl-N-phenylbenzenesulfonamide is widely used in scientific research due to its broad-spectrum antibiotic activity. This chemical compound is effective against a wide range of bacteria, including gram-positive and gram-negative bacteria. It is commonly used in microbiology experiments to study the growth and metabolism of bacteria. In addition, 4-Chloro-N-methyl-N-phenylbenzenesulfonamide is also used in molecular biology experiments to select for cells that contain plasmids with antibiotic resistance genes.

properties

CAS RN

16358-34-2

Product Name

4-Chloro-N-methyl-N-phenylbenzenesulfonamide

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

4-chloro-N-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C13H12ClNO2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h2-10H,1H3

InChI Key

SOMJAHYGVWAEJH-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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